molecular formula C15H13NO2 B188811 4'-Methyl-4-nitrostilbene CAS No. 7560-35-2

4'-Methyl-4-nitrostilbene

Cat. No. B188811
CAS RN: 7560-35-2
M. Wt: 239.27 g/mol
InChI Key: UBQLCQJBQYBLHV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-4-nitrostilbene (MNS) is a chemical compound that belongs to the stilbene family. It is a yellow crystalline solid that is soluble in organic solvents. MNS has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

4'-Methyl-4-nitrostilbene has been used in various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of DNA damage. 4'-Methyl-4-nitrostilbene has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Additionally, 4'-Methyl-4-nitrostilbene has been used as a precursor for the synthesis of other stilbene derivatives.

Mechanism Of Action

4'-Methyl-4-nitrostilbene has been shown to have a unique mechanism of action. It has been found to act as an electron donor and acceptor, which allows it to participate in redox reactions. 4'-Methyl-4-nitrostilbene has also been shown to have a photosensitizing effect, which can lead to the formation of reactive oxygen species (ROS) upon exposure to light.
Biochemical and Physiological Effects:
4'-Methyl-4-nitrostilbene has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells through the generation of ROS. 4'-Methyl-4-nitrostilbene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4'-Methyl-4-nitrostilbene has been shown to have neuroprotective effects by reducing oxidative stress.

Advantages And Limitations For Lab Experiments

4'-Methyl-4-nitrostilbene has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 4'-Methyl-4-nitrostilbene has also been shown to have a high quantum yield, which makes it an excellent fluorescent probe. However, 4'-Methyl-4-nitrostilbene has some limitations as well. It is not water-soluble, which can limit its use in aqueous environments. Additionally, 4'-Methyl-4-nitrostilbene can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4'-Methyl-4-nitrostilbene in scientific research. One potential application is in the development of new photosensitizers for PDT. 4'-Methyl-4-nitrostilbene could also be used in the development of new fluorescent probes for the detection of DNA damage. Additionally, 4'-Methyl-4-nitrostilbene could be used in the synthesis of new stilbene derivatives with unique properties.
Conclusion:
In conclusion, 4'-Methyl-4-nitrostilbene is a unique compound that has been used in various scientific research applications. It has a unique mechanism of action and has been shown to have various biochemical and physiological effects. While 4'-Methyl-4-nitrostilbene has some limitations, it has several advantages for lab experiments. There are several future directions for the use of 4'-Methyl-4-nitrostilbene in scientific research, and it will be interesting to see how this compound is used in the future.

Synthesis Methods

4'-Methyl-4-nitrostilbene can be synthesized by the condensation of 4-methylbenzaldehyde and nitroethane in the presence of a base. This reaction results in the formation of 4'-Methyl-4-nitrostilbene as a yellow crystalline solid.

properties

IUPAC Name

1-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(11-9-14)16(17)18/h2-11H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLCQJBQYBLHV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030943
Record name (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-4-nitrostilbene

CAS RN

24325-70-0, 7560-35-2
Record name 1-Methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24325-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(2-(4-nitrophenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024325700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC338462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1-Methyl-4-(2-(4-nitrophenyl)ethenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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